molecular formula C10H11N3O B3313800 [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 946745-07-9

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B3313800
CAS No.: 946745-07-9
M. Wt: 189.21 g/mol
InChI Key: WTVJKHOCADMMRO-UHFFFAOYSA-N
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Description

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine is an organic compound with the molecular formula C10H11N3O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the oxadiazole ring. The final step involves the reduction of the nitrile group to the methanamine using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine: Similar structure but with a different position of the methyl group on the phenyl ring.

    [5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine: Contains a chlorine substituent instead of a methyl group.

    [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine: Contains a fluorine substituent instead of a methyl group.

Uniqueness

The uniqueness of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-4-2-3-5-8(7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJKHOCADMMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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